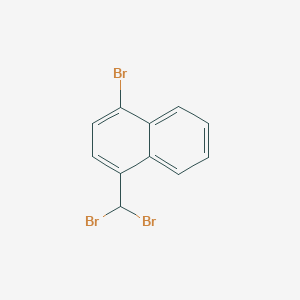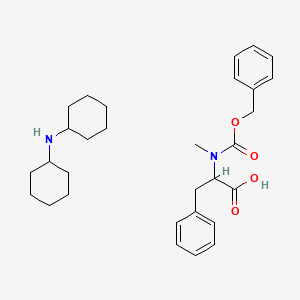![molecular formula C7H12O3 B13901255 1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
1,7-Dioxaspiro[3.5]nonan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dioxaspiro[35]nonan-3-OL is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[3.5]nonan-3-OL can be synthesized through several methods. One common approach involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dioxaspiro[3.5]nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spiro derivatives
Scientific Research Applications
1,7-Dioxaspiro[3.5]nonan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
- 7-Methylspiro[3.5]nonan-2-ol
Uniqueness: 1,7-Dioxaspiro[3.5]nonan-3-OL stands out due to its specific ring size and the presence of two oxygen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C7H12O3/c8-6-5-10-7(6)1-3-9-4-2-7/h6,8H,1-5H2 |
InChI Key |
CQGGZLDFJGHTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



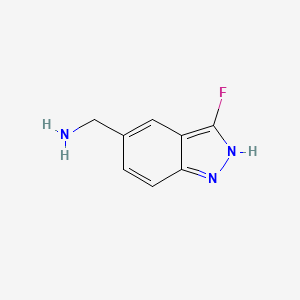

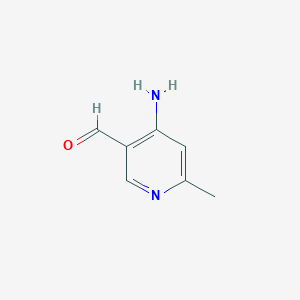
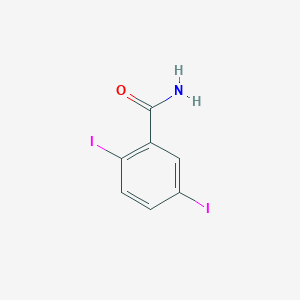
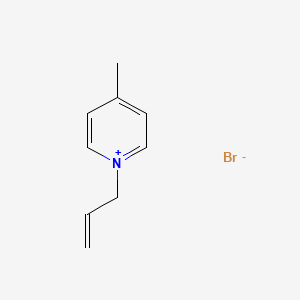
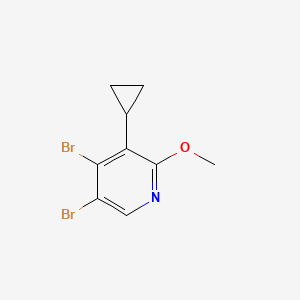
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
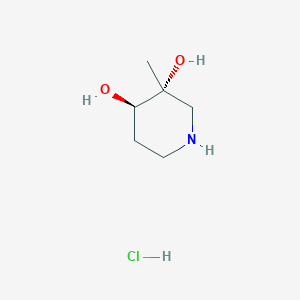

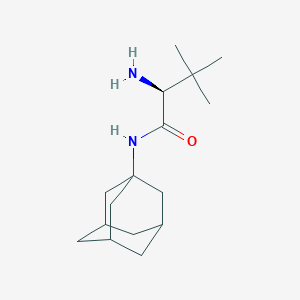
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
